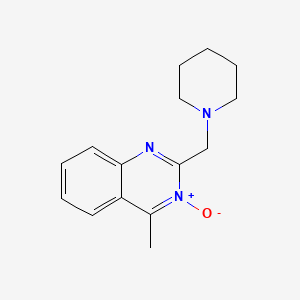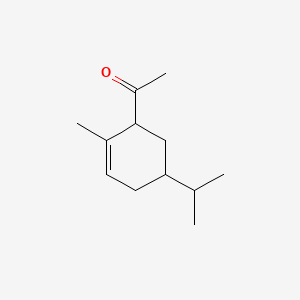
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is characterized by its unique structure, which includes an allyl group, a decahydro-7-methyl-1,4-methanonaphthalene core, and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-7-methyl-1,4-methanonaphthalene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, which can be achieved using reagents such as allyl bromide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo substitution reactions, where the allyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
85391-20-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-ol |
InChI |
InChI=1S/C15H24O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-16H,1,4-8H2,2H3 |
InChI Key |
KMDUBPCNOVJKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C2CC1O)CC3CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















